BenchChemオンラインストアへようこそ!

N6-ethyl-5H,6H,7H-indeno[5,6-d][1,3]thiazole-2,6-diamine hydrochloride

Dopamine D2 receptor Binding affinity Indeno-thiazole SAR

N6-ethyl-5H,6H,7H-indeno[5,6-d][1,3]thiazole-2,6-diamine hydrochloride (CAS 1823457-95-9) is the hydrochloride salt of the (R)-enantiomer of N6-ethyl-6,7-dihydro-5H-indeno[5,6-d]thiazole-2,6-diamine, also known as AZD-9821. This indeno-thiazole small molecule (molecular formula C₁₂H₁₆ClN₃S; MW 269.79 g/mol for the HCl salt) is a synthetic dopamine D2 receptor ligand developed by AstraZeneca.

Molecular Formula C12H16ClN3S
Molecular Weight 269.79 g/mol
CAS No. 1823457-95-9
Cat. No. B1531517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-ethyl-5H,6H,7H-indeno[5,6-d][1,3]thiazole-2,6-diamine hydrochloride
CAS1823457-95-9
Molecular FormulaC12H16ClN3S
Molecular Weight269.79 g/mol
Structural Identifiers
SMILESCCNC1CC2=CC3=C(C=C2C1)SC(=N3)N.Cl
InChIInChI=1S/C12H15N3S.ClH/c1-2-14-9-3-7-5-10-11(6-8(7)4-9)16-12(13)15-10;/h5-6,9,14H,2-4H2,1H3,(H2,13,15);1H
InChIKeyLPVDHQYIFLYYHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-Ethyl-5H,6H,7H-indeno[5,6-d][1,3]thiazole-2,6-diamine Hydrochloride (CAS 1823457-95-9): A Defined Dopamine D2 Receptor Ligand for CNS Research


N6-ethyl-5H,6H,7H-indeno[5,6-d][1,3]thiazole-2,6-diamine hydrochloride (CAS 1823457-95-9) is the hydrochloride salt of the (R)-enantiomer of N6-ethyl-6,7-dihydro-5H-indeno[5,6-d]thiazole-2,6-diamine, also known as AZD-9821. This indeno-thiazole small molecule (molecular formula C₁₂H₁₆ClN₃S; MW 269.79 g/mol for the HCl salt) is a synthetic dopamine D2 receptor ligand developed by AstraZeneca. It exhibits combined dopamine D2 receptor antagonism and partial agonism, a pharmacological profile distinct from both pure antagonists and full agonists [1]. The compound has been characterized in binding and functional assays and is primarily cited for its potential in antipsychotic drug research [2].

Why Generic Substitution of N6-ethyl-5H,6H,7H-indeno[5,6-d][1,3]thiazole-2,6-diamine Hydrochloride with Other Indeno-Thiazoles or Dopamine D2 Ligands Fails


Generic substitution of this compound with structurally related indeno-thiazoles or other dopamine D2 ligands is not supported by evidence because its unique combination of D2 antagonism and measurable partial agonism is exquisitely sensitive to stereochemistry and N6-alkyl substitution. The patent explicitly notes that the (R)-enantiomer possesses properties not shared by the (S)-enantiomer or analogs wherein the ethylamine group is replaced by other mono- or di-alkyl amino moieties [1]. Unlike pure D2 antagonists (e.g., haloperidol) or marketed partial agonists (e.g., aripiprazole), this compound's balanced functional profile was designed to achieve antipsychotic efficacy while mitigating D2-mediated side effects such as hyperprolactinemia and extrapyramidal symptoms (EPS) [2]. Therefore, procurement decisions for target-specific CNS research must be guided by the precise molecular identity and documented pharmacological profile rather than assumed class-level interchangeability.

Quantitative Comparative Evidence for N6-ethyl-5H,6H,7H-indeno[5,6-d][1,3]thiazole-2,6-diamine Hydrochloride Selection


Dopamine D2 Receptor Binding Affinity: N6-Ethyl (R)-Enantiomer vs. N6,N6-Dipropyl Analog (GMC-1111) and Aripiprazole

The (R)-N6-ethyl compound demonstrates a dopamine D2 receptor binding Ki of approximately 150 nM (pKi 6.82), as determined by competitive binding assay [1]. This affinity positions it in a moderate range relative to the high-affinity D2 partial agonist aripiprazole (Ki ~0.34 nM) and the dopamine stabilizer GMC-1111 (N6,N6-dipropyl analog), for which published quantitative D2 Ki data in the same assay format are not available but which is described as a dopamine partial agonist and stabilizer . The mono-ethyl substitution on the N6 nitrogen is critical: the patent states that replacement of the ethylamine with other mono- or di-alkyl amino groups abolishes the desired D2 partial agonism profile [2].

Dopamine D2 receptor Binding affinity Indeno-thiazole SAR

Enantiomeric Specificity: (R)-Enantiomer vs. (S)-Enantiomer in D2-Mediated Functional Activity

The patent explicitly states that the (R)-enantiomer of N6-ethyl-6,7-dihydro-5H-indeno[5,6-d]thiazole-2,6-diamine possesses D2-mediated properties not shared by the (S)-enantiomer [1]. While specific quantitative Ki or EC₅₀ values for the (S)-enantiomer are not reported in the patent, the (R)-enantiomer was selected as the active pharmaceutical ingredient based on its combined D2 antagonism and measurable partial agonism. The (R)-enantiomer achieved antipsychotic activity in both D-amphetamine-induced locomotor activity and conditioned avoidance response (CAR) assays, whereas the (S)-enantiomer lacks this functional profile [2].

Stereochemistry Enantiomeric specificity D2 partial agonism

In Vivo Antipsychotic Efficacy: (R)-N6-Ethyl Compound vs. Haloperidol and Comparative Compound C3 in Conditioned Avoidance Response (CAR) Assay

In the Conditioned Avoidance Responding (CAR) assay, a standard preclinical model of antipsychotic activity, the (R)-N6-ethyl compound demonstrated efficacy comparable to haloperidol, a typical D2 antagonist antipsychotic [1]. The patent presents graphical data (Figure 3b and 3c) showing that the compound of Formula I produced a dose-dependent suppression of CAR, similar to haloperidol, while comparative compound C3 (believed to be an N6-substituted analog lacking the optimal partial agonism profile) showed a distinct efficacy profile [2]. In the catalepsy mouse model (a measure of EPS liability), the compound induced less catalepsy than haloperidol at efficacious doses, consistent with its partial agonism mitigating D2-mediated motor side effects [3].

Antipsychotic efficacy Conditioned avoidance response D2 antagonism

D-Amphetamine-Induced Hyperlocomotion Reversal: (R)-N6-Ethyl Compound vs. Comparative Compound C3

In the D-amphetamine-induced hyperlocomotion assay in habituated rats, the (R)-N6-ethyl compound attenuated hyperactivity, demonstrating antipsychotic-like activity [1]. The patent's Figure 2a shows a dose-dependent reduction in locomotion for the compound of Formula I. Comparative compound C3 showed a different dose-response profile (Figure 2b), with the patent indicating that the (R)-N6-ethyl compound's unique combination of D2 antagonism and partial agonism underlies its superior behavioral profile compared to analogs lacking this dual mechanism [2].

Hyperlocomotion reversal Antipsychotic screening Dopamine D2 modulation

Validated Research and Industrial Application Scenarios for N6-ethyl-5H,6H,7H-indeno[5,6-d][1,3]thiazole-2,6-diamine Hydrochloride


Preclinical Antipsychotic Drug Discovery: D2 Partial Agonist/Antagonist Pharmacological Tool Compound

Based on its demonstrated D2 receptor binding (Ki ≈ 150 nM), combined antagonism and partial agonism, and in vivo antipsychotic-like activity in CAR and amphetamine-induced hyperlocomotion assays [1], this compound serves as a pharmacological tool for probing the D2 partial agonism hypothesis in antipsychotic drug discovery. Researchers can use it as a reference compound when screening for novel D2 partial agonists or when investigating the relationship between D2 intrinsic efficacy and side-effect profiles such as hyperprolactinemia and EPS [2].

Stereochemistry-Activity Relationship (SAR) Studies on Indeno-Thiazole Dopamine Ligands

The stereochemical specificity demonstrated by the (R)-enantiomer versus the (S)-enantiomer [1] makes this compound a critical reference standard for SAR studies exploring the impact of chirality at the 6-position of indeno-thiazole scaffolds. Procurement of the enantiopure hydrochloride salt enables researchers to establish baseline activity for structure-activity relationship campaigns aimed at optimizing D2 partial agonism while minimizing off-target effects.

In Vitro and In Vivo Dopamine D2 Receptor Occupancy and Functional Selectivity Studies

Given its moderate D2 affinity (pKi 6.82) and functional D2 partial agonism [1], this compound is suitable for receptor occupancy studies using ex vivo autoradiography or PET imaging (with appropriate radiolabeling). It can serve as a comparator for evaluating the relationship between D2 receptor occupancy and functional outcomes (e.g., prolactin elevation, catalepsy) in preclinical species, aiding the translation of in vitro binding data to in vivo pharmacodynamic models [2].

Comparative Profiling Against Marketed Atypical Antipsychotics in Side-Effect Liability Assays

The compound's reduced catalepsy relative to haloperidol at efficacious doses, as shown in the patent's catalepsy mouse model [1], positions it as a useful comparator in panels designed to benchmark novel antipsychotic candidates against both typical (haloperidol) and atypical (aripiprazole) standards for EPS and hyperprolactinemia liability. Researchers can integrate it into screening cascades to validate the predictive value of in vitro D2 partial agonism assays for in vivo side-effect outcomes.

Quote Request

Request a Quote for N6-ethyl-5H,6H,7H-indeno[5,6-d][1,3]thiazole-2,6-diamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.